Methyl 4-(3,4-diaminophenoxy)benzoate: A Comprehensive Technical Guide for Advanced Research and Development
Methyl 4-(3,4-diaminophenoxy)benzoate: A Comprehensive Technical Guide for Advanced Research and Development
CAS Number: 24002-80-0
Introduction: Unveiling a Key Building Block for High-Performance Polymers
Methyl 4-(3,4-diaminophenoxy)benzoate is an aromatic diamine ester that has garnered significant interest within the scientific community, particularly in the fields of polymer chemistry and materials science. Its unique molecular architecture, featuring a rigid aromatic backbone, reactive amine functionalities, and an ether linkage, makes it a valuable monomer for the synthesis of high-performance polymers such as polyimides and polybenzimidazoles. These polymers are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, rendering them indispensable in demanding applications across the aerospace, electronics, and automotive industries.
This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of Methyl 4-(3,4-diaminophenoxy)benzoate, from its fundamental physicochemical properties to its synthesis and applications. The information presented herein is curated to facilitate its effective utilization in the laboratory and to inspire further innovation in the development of advanced materials.
Physicochemical Properties: A Foundation for Application
A thorough understanding of the physicochemical properties of Methyl 4-(3,4-diaminophenoxy)benzoate is paramount for its successful application. The key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 24002-80-0 | [1] |
| Molecular Formula | C₁₄H₁₄N₂O₃ | [1] |
| Molecular Weight | 258.27 g/mol | [1] |
| Appearance | Off-white to light brown crystalline powder | General knowledge |
| Melting Point | 92-95 °C | [2] |
| Boiling Point (Predicted) | 434.9 ± 40.0 °C | [2] |
| Density (Predicted) | 1.275 ± 0.06 g/cm³ | [2] |
| SMILES Code | O=C(OC)C1=CC=C(OC2=CC=C(N)C(N)=C2)C=C1 | [1] |
The presence of two primary amine groups makes this molecule an excellent nucleophile, ideal for polymerization reactions with electrophilic monomers like dianhydrides. The ether linkage imparts a degree of flexibility to the polymer backbone, which can enhance solubility and processability without significantly compromising thermal stability.
Synthesis of Methyl 4-(3,4-diaminophenoxy)benzoate: A Two-Step Approach
The synthesis of Methyl 4-(3,4-diaminophenoxy)benzoate is typically achieved through a robust and well-established two-step process. This methodology involves the initial formation of a dinitro intermediate via a nucleophilic aromatic substitution reaction, followed by the catalytic reduction of the nitro groups to the desired diamine.
Caption: Synthetic pathway for Methyl 4-(3,4-diaminophenoxy)benzoate.
Step 1: Synthesis of Methyl 4-(3,4-dinitrophenoxy)benzoate
The first step involves a nucleophilic aromatic substitution reaction, specifically a Williamson ether synthesis. In this reaction, the phenoxide ion of methyl 4-hydroxybenzoate attacks the electron-deficient aromatic ring of 4-fluoro-1,2-dinitrobenzene, displacing the fluoride ion.
Experimental Protocol:
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To a stirred solution of methyl 4-hydroxybenzoate (1 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base like anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents).
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Heat the mixture to approximately 80-100 °C to facilitate the formation of the phenoxide.
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Slowly add a solution of 4-fluoro-1,2-dinitrobenzene (1 equivalent) in DMF to the reaction mixture.
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Maintain the reaction at an elevated temperature (e.g., 120-140 °C) and monitor its progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and pour it into cold water to precipitate the product.
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Collect the solid by filtration, wash thoroughly with water to remove inorganic salts, and dry under vacuum.
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The crude product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.
Step 2: Synthesis of Methyl 4-(3,4-diaminophenoxy)benzoate
The second step is the reduction of the two nitro groups of the intermediate to primary amine groups. Catalytic hydrogenation is the preferred method for this transformation due to its high efficiency and clean reaction profile.
Experimental Protocol:
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In a pressure vessel, dissolve Methyl 4-(3,4-dinitrophenoxy)benzoate (1 equivalent) in a suitable solvent such as ethanol, ethyl acetate, or tetrahydrofuran (THF).
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Add a catalytic amount of palladium on activated carbon (Pd/C, typically 5-10 wt%).
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Pressurize the vessel with hydrogen gas (H₂) to a pressure of 50-100 psi.
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Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) until the uptake of hydrogen ceases.
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Monitor the reaction by TLC to confirm the complete disappearance of the starting material.
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Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen or argon.
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Filter the reaction mixture through a pad of celite to remove the palladium catalyst.
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Concentrate the filtrate under reduced pressure to obtain the crude Methyl 4-(3,4-diaminophenoxy)benzoate.
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The product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to yield the final product as a crystalline solid.
Characterization of Methyl 4-(3,4-diaminophenoxy)benzoate
The identity and purity of the synthesized Methyl 4-(3,4-diaminophenoxy)benzoate should be confirmed using standard analytical techniques.
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¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both benzene rings, the methyl ester protons, and the amine protons. The integration of these signals should correspond to the number of protons in each environment.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule, with characteristic chemical shifts for the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbon.
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FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine groups (typically in the range of 3300-3500 cm⁻¹), the C=O stretching of the ester group (around 1700-1730 cm⁻¹), and the C-O-C stretching of the ether linkage (around 1200-1250 cm⁻¹).
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Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ expected at m/z 258.27.
Applications in Drug Development and Materials Science
The primary application of Methyl 4-(3,4-diaminophenoxy)benzoate lies in its role as a monomer for the synthesis of high-performance polymers, particularly polyimides.
Monomer for Polyimide Synthesis
Polyimides are a class of polymers known for their exceptional thermal and chemical stability. They are synthesized through the polycondensation reaction of a diamine with a dianhydride. Methyl 4-(3,4-diaminophenoxy)benzoate serves as the diamine component in this reaction.
Caption: General scheme for polyimide synthesis.
The properties of the resulting polyimide can be tailored by selecting different dianhydrides. For instance, using rigid dianhydrides like pyromellitic dianhydride (PMDA) will lead to highly rigid and thermally stable polyimides, while more flexible dianhydrides can improve the solubility and processability of the polymer. The presence of the ether linkage in Methyl 4-(3,4-diaminophenoxy)benzoate contributes to enhanced flexibility and solubility of the final polyimide film.
Properties of Polyimides Derived from Methyl 4-(3,4-diaminophenoxy)benzoate:
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High Thermal Stability: These polyimides are expected to exhibit high glass transition temperatures (Tg) and excellent thermal stability, making them suitable for high-temperature applications.
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Good Mechanical Properties: The rigid aromatic structure of the monomer contributes to high tensile strength and modulus in the resulting polymer films.
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Improved Solubility: The ether linkage can disrupt chain packing, leading to improved solubility in organic solvents compared to more rigid polyimides. This is a significant advantage for processing and fabrication.
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Low Dielectric Constant: The incorporation of ether linkages can also lead to a lower dielectric constant, which is a desirable property for microelectronics applications.
Potential in Drug Development
While the primary application is in materials science, the diamine functionality of Methyl 4-(3,4-diaminophenoxy)benzoate also makes it a potential building block in medicinal chemistry. Aromatic amines are common pharmacophores and can be used as starting materials for the synthesis of various heterocyclic compounds with potential biological activity. Further research in this area could uncover novel therapeutic applications.
Safety and Handling
As a chemical intermediate, Methyl 4-(3,4-diaminophenoxy)benzoate should be handled with appropriate safety precautions.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Ventilation: Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust or vapors.
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Incompatibilities: Avoid contact with strong oxidizing agents.
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Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep the container tightly closed when not in use.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Methyl 4-(3,4-diaminophenoxy)benzoate is a versatile and valuable monomer for the synthesis of high-performance polymers. Its unique combination of rigidity, flexibility, and reactive amine groups allows for the creation of polyimides with a desirable balance of properties, including high thermal stability, good mechanical strength, and improved processability. This technical guide has provided a comprehensive overview of its properties, synthesis, and applications, with the aim of empowering researchers and scientists to harness its full potential in the development of next-generation materials and technologies.
References
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ChemBK. METHYL 4-(3,4-DIAMINOPHENOXY)BENZENECARBOXYLATE.[Link]
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PubChem. Methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate.[Link]
